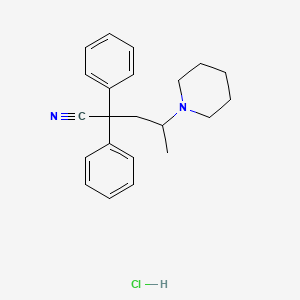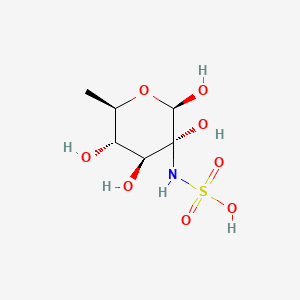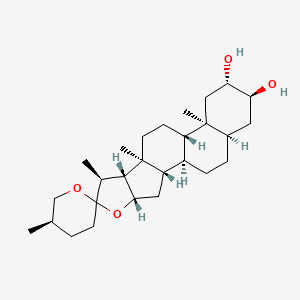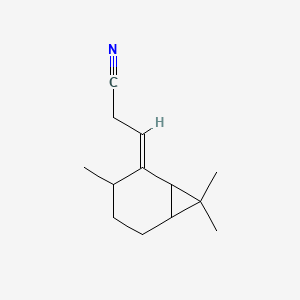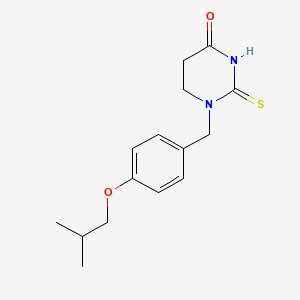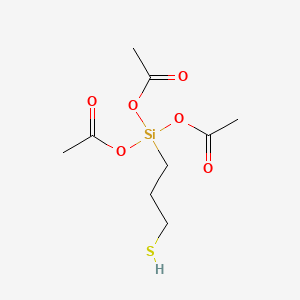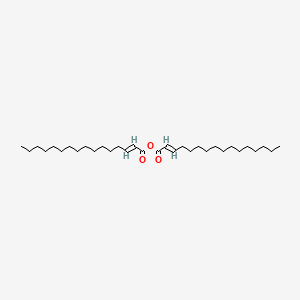
2-Hexadecenoic acid, anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecenoic acid, anhydride is an organic compound derived from 2-Hexadecenoic acid. It is a type of acid anhydride, which is characterized by having two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexadecenoic acid, anhydride can be synthesized through the reaction of 2-Hexadecenoic acid with a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P4O10) and acetic anhydride. The reaction typically involves heating the mixture to remove water and form the anhydride.
Industrial Production Methods
Industrial production of this compound often involves the use of acid chlorides and carboxylate salts. For example, the reaction of 2-Hexadecenoic acid chloride with sodium 2-Hexadecenoate can produce the anhydride. This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecenoic acid, anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-Hexadecenoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst like pyridine.
Aminolysis: Amines, typically at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Hexadecenoic acid.
Alcoholysis: Esters of 2-Hexadecenoic acid.
Aminolysis: Amides of 2-Hexadecenoic acid.
Reduction: Primary alcohols derived from 2-Hexadecenoic acid.
Aplicaciones Científicas De Investigación
2-Hexadecenoic acid, anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters, amides, and other derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexadecenoic acid, anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, alcohols, and amines. This leads to the formation of various products, including acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
2-Hexadecenoic acid, anhydride can be compared with other acid anhydrides, such as:
Acetic anhydride: Commonly used in acetylation reactions.
Maleic anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic anhydride: Utilized in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and research.
Propiedades
Número CAS |
71520-00-8 |
|---|---|
Fórmula molecular |
C32H58O3 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
[(E)-hexadec-2-enoyl] (E)-hexadec-2-enoate |
InChI |
InChI=1S/C32H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3/b29-27+,30-28+ |
Clave InChI |
CFJSABLFNNINIE-QAVVBOBSSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(=O)OC(=O)/C=C/CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


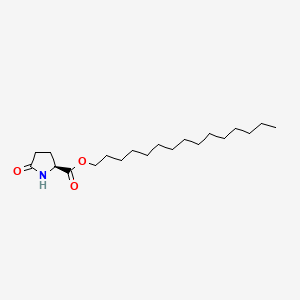
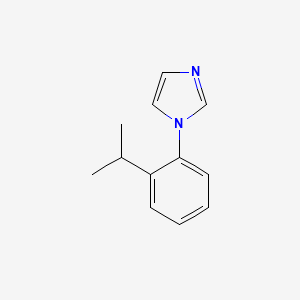

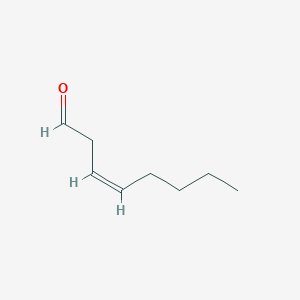
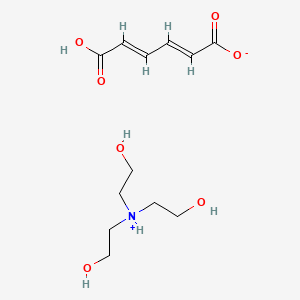
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
